molecular formula C15H18ClN3O B1527405 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride CAS No. 1246172-57-5

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride

Cat. No.: B1527405
CAS No.: 1246172-57-5
M. Wt: 291.77 g/mol
InChI Key: BMTQNBPXSFULOC-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.77 g/mol. This compound is characterized by its phenyl group attached to the alpha carbon of an amino acid, which is further linked to a pyridine ring via a methylene bridge. It is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride typically involves the following steps:

  • Benzene Derivatives: The phenyl group is introduced through a benzene derivative.

  • Amination: The amino group is introduced using an amine source.

  • Coupling Reaction: The pyridine ring is coupled using a suitable coupling agent.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions typically use halogens or strong acids.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studying enzyme inhibition and receptor binding.

  • Medicine: In drug discovery and development processes.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 2-Amino-3-methylpyridine: Similar in having an amino group attached to a pyridine ring.

  • 2-Phenyl-1-[(3-pyridinylmethyl)amino]-2-propanol: Similar in having a phenyl group and pyridine ring in its structure.

These compounds differ in their functional groups and molecular weights, leading to different chemical and biological properties.

Properties

IUPAC Name

2-amino-3-phenyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c16-14(9-12-5-2-1-3-6-12)15(19)18-11-13-7-4-8-17-10-13;/h1-8,10,14H,9,11,16H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTQNBPXSFULOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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